molecular formula C19H17N3O2 B2991804 (Z)-3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide CAS No. 380895-24-9

(Z)-3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide

Cat. No.: B2991804
CAS No.: 380895-24-9
M. Wt: 319.364
InChI Key: ZMISYWNYYFIDHJ-XFXZXTDPSA-N
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Description

(Z)-3-(3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide is a chemical scaffold of significant interest in medicinal chemistry and anticancer research . Compounds featuring a pyrazole core linked to an acrylamide moiety, as seen in this structure, have demonstrated potent bioactivity in scientific studies . Research on closely related analogs has shown that these molecules can function by inducing programmed cell death, or apoptosis, in cancer cells . One established mechanism for similar phenylpyrazole derivatives is the inhibition of anti-apoptotic proteins like MCL-1, which are often overexpressed in tumors and contribute to drug resistance; by blocking these proteins, such compounds can reactivate the cancer cell's natural self-destruction pathways . In vitro studies of structurally similar cyanoacrylamides have revealed promising cytotoxic activity against a range of human cancer cell lines, including colorectal carcinoma (HCT116), breast adenocarcinoma (MCF7), and prostatic adenocarcinoma (PC3) . The specific structure of this compound, with its 4-methoxyphenyl and phenyl substituents on the pyrazole ring, makes it a valuable candidate for further investigation into its mechanism of action and for optimizing structure-activity relationships in the development of novel anticancer agents . This product is intended for research purposes only, specifically for in vitro studies in controlled laboratory settings. It is not for diagnostic or therapeutic use in humans. Researchers can utilize this compound to explore new oncological targets, study apoptotic signaling pathways, and develop next-generation chemotherapeutic strategies.

Properties

IUPAC Name

(Z)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-24-17-10-7-14(8-11-17)19-15(9-12-18(20)23)13-22(21-19)16-5-3-2-4-6-16/h2-13H,1H3,(H2,20,23)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMISYWNYYFIDHJ-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, in the presence of an acid catalyst.

    Introduction of the methoxyphenyl and phenyl groups: This step involves the substitution reactions where the pyrazole ring is functionalized with the desired aryl groups.

    Formation of the acrylamide moiety: The final step involves the reaction of the functionalized pyrazole with acryloyl chloride in the presence of a base, such as triethylamine, to form the acrylamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and reduced acrylamide derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its structural features enable it to modulate specific molecular pathways, offering potential benefits in the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The presence of the methoxyphenyl and phenyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

(a) Acrylamide vs. Ketone Derivatives
  • Target compound : (Z)-3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide

    • Functional group : Acrylamide (NH–CO–CH₂).
    • Key interactions : Hydrogen bonding via NH and carbonyl groups.
    • Solubility : Moderate (polar acrylamide enhances aqueous solubility compared to ketones).
  • Analog: (E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one Functional group: α,β-unsaturated ketone. Key interactions: Dipole-dipole interactions via ketone; reduced H-bonding capacity. Solubility: Lower due to nonpolar dichlorophenyl and ketone groups.
(b) Substituent Position and Electronic Effects
  • Target compound : 4-Methoxyphenyl at pyrazole 3-position.

    • Electronic effect : Methoxy group donates electrons via resonance, stabilizing the aromatic system.
  • Analog: (Z)-4-(3-(3-(3-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamido)benzoic acid Substituent: 3-Nitrophenyl (electron-withdrawing).
Table 1: Comparative Bioactivity of Pyrazole Derivatives
Compound IC₅₀ (µM) Target Pathway Key Interactions Reference
Target compound (acrylamide derivative) N/A* Tubulin polymerization H-bonding, π-π
Compound 5o (chalcone derivative) 2.13±0.80 Tubulin (MCF-7 cells) Colchicine site
(E)-Dichlorophenyl ketone analog N/A Not reported Dipole-dipole
Key Findings:
  • Chalcone derivatives (e.g., compound 5o) exhibit potent cytotoxicity (IC₅₀ = 2.13 µM in MCF-7 cells) via tubulin polymerization inhibition, attributed to interactions with residues ASN 249 and LYS 352 in the colchicine-binding site .
  • Acrylamide analogs : The acrylamide group may enhance solubility and binding compared to chalcones, but empirical data are needed to confirm potency.

Physicochemical and Drug-Likeness Properties

Table 2: In Silico Comparison of Drug-Likeness Parameters
Parameter Target Compound Compound 5o (Z)-Nitrobenzoic Acid Analog
Molecular Weight ~350 g/mol* 434.5 g/mol 454.4 g/mol
cLogP ~3.2* 4.1 3.8
H-bond Donors 2 0 3
H-bond Acceptors 4 5 8
Rotatable Bonds 5 7 9

*Estimated based on structural similarity.

Analysis:
  • The target compound’s lower molecular weight and cLogP (~3.2) suggest better bioavailability than compound 5o (cLogP = 4.1) .
  • The nitrobenzoic acid analog has higher polarity (3 H-bond donors) but may suffer from poor membrane permeability due to excessive rotatable bonds (9).

Biological Activity

(Z)-3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to the pyrazole family, which is known for a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H18N2O\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}

This compound features a pyrazole ring, an acrylamide moiety, and a methoxyphenyl substituent, which contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole scaffold have shown inhibitory effects on various cancer cell lines, including lung (A549), colon (HT-29), and breast (MDA-MB-231) cancers. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

Case Study:
In a study evaluating the cytotoxic effects of various pyrazole derivatives, this compound exhibited an IC50 value of approximately 200 µg/mL against A549 cells, indicating moderate cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .

CompoundCell LineIC50 (µg/mL)Reference
This compoundA549200
5-FluorouracilA549371.36

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are also noteworthy. Studies have shown that these compounds can exhibit both antibacterial and antifungal activities. The presence of the methoxy group is believed to enhance the interaction with microbial targets.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus16.69
Escherichia coli22.9
Candida albicans78.23

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Research Findings:
A study indicated that this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in cancer progression and inflammation.

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